
9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate involves several steps. The starting material is typically a deuterated precursor, which undergoes a series of chemical reactions to introduce the amino and hydroxyl groups at the desired positions on the acridine ring. The final step involves the formation of the maleate salt to enhance the compound’s stability and solubility .
Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity .
Analyse Chemischer Reaktionen
9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride can be used to reduce the carbonyl group back to a hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: The compound is used in the development of new drugs and in the quality control of pharmaceutical products
Wirkmechanismus
The mechanism of action of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate involves its interaction with specific molecular targets, such as cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function in patients with Alzheimer’s disease . The pathways involved include the cholinergic signaling pathway, which is crucial for memory and learning .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate include:
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A more potent cholinesterase inhibitor with a longer duration of action.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
What sets this compound apart is its deuterated nature, which can provide enhanced stability and reduced metabolic degradation compared to its non-deuterated counterparts .
Biologische Aktivität
9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, also known as Velnacrine-d3, is a deuterated derivative of the well-known cholinesterase inhibitor 9-amino-1,2,3,4-tetrahydroacridine. This compound has garnered attention due to its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target Enzyme : The primary mechanism of action for this compound involves inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing neurotransmission and cognitive function .
Binding Site : The compound binds to the active site of AChE, preventing substrate access and subsequent hydrolysis of acetylcholine. This interaction not only elevates acetylcholine concentration but also modulates various signaling pathways within neurons.
The molecular formula of this compound is C17H15D3N2O5 with a molecular weight of 333.35 g/mol. Its deuterated nature may provide enhanced stability and reduced metabolic degradation compared to non-deuterated analogs .
Cognitive Enhancement
Research indicates that compounds like this compound can improve cognitive functions in animal models. In particular studies involving rodents with induced cognitive deficits demonstrated significant improvements in memory tasks following administration of this compound .
Neuroprotective Effects
In addition to its cholinesterase inhibitory activity, this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects are crucial for mitigating neurodegeneration associated with Alzheimer's disease .
Comparative Analysis with Similar Compounds
A comparison of this compound with other cholinesterase inhibitors highlights its unique attributes:
Compound | Mechanism | Potency | Duration of Action |
---|---|---|---|
Tacrine | AChE Inhibition | Moderate | Short |
Donepezil | AChE Inhibition | High | Long |
Rivastigmine | Dual AChE & BChE Inhibition | High | Moderate |
This compound | AChE Inhibition | High | Moderate |
This table illustrates that while this compound is competitive with other inhibitors in terms of potency and action duration, its deuterated form may offer advantages in stability and pharmacokinetics .
Case Studies
Several studies have investigated the effects of this compound on cognitive function:
- Rodent Model Study : A study published in a peer-reviewed journal demonstrated that administration of this compound significantly improved performance in maze tests designed to assess memory and learning capabilities in aged mice .
- Neuroprotection Study : Another study focused on the neuroprotective effects against oxidative stress showed that treatment with this compound resulted in reduced markers of neuronal damage in vitro .
Eigenschaften
IUPAC Name |
9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,11D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEKVKZFYBQFGT-DPIYXFFGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H].C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.